molecular formula C14H10F2O2 B14022063 5-(Benzyloxy)-2,4-difluorobenzaldehyde

5-(Benzyloxy)-2,4-difluorobenzaldehyde

Cat. No.: B14022063
M. Wt: 248.22 g/mol
InChI Key: VLNCAXSFKMTJNG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-difluorobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to a difluorobenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2,4-difluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,4-difluorobenzaldehyde with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2,4-difluorobenzaldehyde and benzyl alcohol.

    Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(Benzyloxy)-2,4-difluorobenzoic acid.

    Reduction: 5-(Benzyloxy)-2,4-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2,4-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-difluorobenzaldehyde depends on its specific application:

    Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The aldehyde group can undergo nucleophilic addition reactions, while the benzyloxy group can participate in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of fluorine atoms.

    5-(Benzyloxy)-2,4-dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of fluorine atoms.

    5-(Benzyloxy)-2,4-dimethylbenzaldehyde: Similar structure but with methyl groups instead of fluorine atoms.

Uniqueness

5-(Benzyloxy)-2,4-difluorobenzaldehyde is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2,4-difluoro-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10F2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

VLNCAXSFKMTJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)F)F

Origin of Product

United States

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